L-Aspartic acid, N-L-ornithyl-

Description

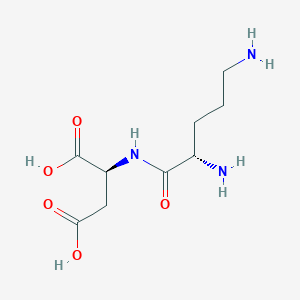

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOLRAYANGZVFU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426790 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-72-2 | |

| Record name | L-Aspartic acid, N-L-ornithyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis

Stereochemical Characterization of the Dipeptide

L-Aspartic acid, N-L-ornithyl- is a dipeptide formed from two specific amino acids: L-aspartic acid and L-ornithine. The stereochemistry of this molecule is defined by the spatial arrangement of atoms at the chiral alpha-carbon centers of these two constituent amino acid residues.

In all naturally occurring proteins, the amino acids are of the L-configuration. libretexts.org This designation refers to the arrangement of the four different groups attached to the alpha-carbon. For L-amino acids, when viewing the molecule with the hydrogen atom pointed away, the carboxyl, side chain (R group), and amino groups are arranged in a counter-clockwise direction of decreasing priority. Both L-aspartic acid and L-ornithine, the building blocks of this dipeptide, possess this L-configuration. libretexts.orgunits.it

The L-aspartic acid residue has an (S) configuration at its alpha-carbon. wikipedia.org Similarly, the L-ornithine residue, which is chemically known as (S)-2,5-diaminopentanoic acid, also has an (S) configuration at its alpha-carbon. pharmaffiliates.compdx.edu The peptide bond forms between the carboxyl group of the L-ornithine residue and the amino group of the L-aspartic acid residue. The resulting dipeptide, correctly named N-L-ornithyl-L-aspartic acid, therefore contains two defined stereocenters, both in the (S) configuration. pharmaffiliates.com This specific stereochemistry is crucial for its recognition and interaction in biological systems.

| Property | Description |

| Constituent Amino Acids | L-Ornithine, L-Aspartic Acid |

| Chiral Centers | Two (one on each amino acid residue) |

| Configuration at α-carbon (Ornithine) | L-configuration, (S) |

| Configuration at α-carbon (Aspartic Acid) | L-configuration, (S) |

| Systematic Name Component | ((S)-2,5-diaminopentanoyl)-L-aspartic Acid pharmaffiliates.com |

**2.2. Advanced Spectroscopic Techniques for Structural Determination

The precise three-dimensional structure of L-Aspartic acid, N-L-ornithyl- is determined using a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, atomic arrangement, and exact mass.

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR can reveal detailed information about the chemical environment, connectivity, and conformation of the dipeptide.

While specific experimental spectra for N-L-ornithyl-L-aspartic acid are not widely published, data for its constituent amino acids are well-documented. hmdb.cachemicalbook.com For the dipeptide, ¹H NMR would show distinct signals for each non-equivalent proton, including those on the α-carbons, the side chains of both the ornithine and aspartic acid residues, and the amide proton of the peptide bond. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the α-proton of the ornithine residue would likely appear in a different region compared to the α-proton of the aspartic acid residue due to the different side chains.

Similarly, ¹³C NMR provides information on each carbon atom in the molecule. Key signals would include those from the carbonyl carbons of the peptide bond and the carboxyl groups, as well as the α-carbons and the carbons within the side chains. While commercial suppliers indicate the availability of such data, specific public-domain research findings are limited. pharmaffiliates.com

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative) Note: This table is illustrative, based on typical chemical shift ranges for peptides. Actual values require experimental determination.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ornithine α-H | 3.8 - 4.2 |

| Aspartic Acid α-H | 4.5 - 4.8 |

| Ornithine Side Chain β,γ-CH₂ | 1.5 - 1.9 |

| Ornithine Side Chain δ-CH₂ | 2.9 - 3.2 |

| Aspartic Acid Side Chain β-CH₂ | 2.7 - 2.9 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a molecule. For N-L-ornithyl-L-aspartic acid, HRMS provides an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its molecular formula, C₉H₁₇N₃O₅. pharmaffiliates.com

Tandem mass spectrometry (MS/MS), a feature of modern mass spectrometers, can further elucidate the structure by fragmenting the molecule and analyzing the resulting pieces. nih.gov For peptides, characteristic fragmentation patterns occur, primarily at the peptide bonds, producing b- and y-type ions. Analysis of the mass differences between these fragment ions allows for the confirmation of the amino acid sequence. mdpi.com For instance, cleavage of the peptide bond in N-L-ornithyl-L-aspartic acid would yield specific fragments corresponding to the individual ornithine and aspartic acid residues, confirming the sequence.

Table 2: Key Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₅ | pharmaffiliates.com |

| Average Molecular Weight | 247.25 g/mol | pharmaffiliates.com |

| Monoisotopic Mass (Calculated) | 247.11682 g/mol |

| Primary Fragmentation Site | Peptide bond between ornithine and aspartic acid | nih.gov |

X-ray Crystallography (if applicable)

While a crystal structure for the simple dipeptide N-L-ornithyl-L-aspartic acid is not publicly available, valuable insights can be drawn from crystallographic studies of larger peptides containing similar structural motifs. A notable example is the X-ray structure of a designed cyclic β-sheet peptide which contains two δ-linked ornithine turn units. acs.orgnih.gov In this structure, the ornithine residue adopts a well-defined conformation that resembles a hydrogen-bonded β-turn. acs.orgucla.edu The ornithine side chain itself assumes a conformation similar to a cyclohexane (B81311) chair form, demonstrating how the residues can be structurally constrained within a peptide backbone. acs.org This suggests that in the dipeptide, the ornithine side chain is not entirely random but likely adopts preferred, low-energy conformations. Studies on L-aspartic acid itself also show how its crystal structure is stabilized by a network of hydrogen bonds. lmu.de

Computational Approaches to Conformational Analysis and Molecular Modeling

Computational modeling serves as a powerful tool to complement experimental data, providing insights into the conformational landscape and dynamic behavior of peptides. Various computational methods can be applied to study N-L-ornithyl-L-aspartic acid.

Molecular mechanics force fields (e.g., MMFF94X, AMBER, CHARMM) are commonly used to perform conformational searches and energy minimizations. mdpi.com These methods can predict the most stable, low-energy conformations of the dipeptide by calculating the potential energy of the molecule as a function of its atomic coordinates. This allows for the exploration of the rotational freedom around the various single bonds (phi, psi, and chi torsion angles) and the identification of preferred spatial arrangements of the side chains.

Quantum mechanical methods, such as Density Functional Theory (DFT), can provide more accurate electronic structure information. scirp.org DFT calculations can be used to determine properties like charge distributions and to investigate the nature of intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. Such computational approaches have been used to study the interaction between L-aspartic acid and other molecules, demonstrating their utility in understanding the fundamental forces governing molecular structure. scirp.org These modeling techniques are crucial for building a comprehensive picture of the dipeptide's structure, especially when experimental data like X-ray crystal structures are unavailable. nih.gov

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of N-L-Ornithyl-L-Aspartic Acid

The chemical synthesis of N-L-Ornithyl-L-Aspartic Acid relies on established peptide synthesis protocols. These methods involve the sequential coupling of the constituent amino acids, often utilizing protective groups to ensure regioselectivity and prevent unwanted side reactions. Both solution-phase and solid-phase strategies are employed, each with distinct advantages.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogenous solvent system. creative-peptides.com In this classic approach, the reactants, protected amino acids, and coupling reagents are all dissolved in an appropriate organic solvent. ekb.eg The formation of the peptide bond between L-ornithine and L-aspartic acid is achieved by activating the carboxyl group of one amino acid, which then reacts with the amino group of the other. ekb.eg

Key features of this strategy include:

Scalability: LPPS is well-suited for the large-scale synthesis of short peptides like dipeptides. creative-peptides.com

Purification: Intermediates can be purified at each step, ensuring the final product's high purity. creative-peptides.com

Flexibility: The choice of solvents and coupling reagents can be adapted to the specific properties of the amino acids involved. creative-peptides.commdpi.com

Commonly used protecting groups in solution-phase synthesis include the benzyloxycarbonyl (Z or Cbz) group for the N-terminus. peptide.comsigmaaldrich.com After each coupling step, the protecting group is removed to allow for the next amino acid to be added. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). ub.edu

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield, has become a cornerstone of modern peptide chemistry. peptide.com In this technique, the C-terminal amino acid (in this case, L-aspartic acid) is first anchored to an insoluble polymer resin. peptide.comgoogle.com The peptide chain is then assembled step-by-step while remaining attached to this solid support. google.com

The general cycle of SPPS involves:

Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc or Boc group) from the resin-bound amino acid. peptide.com

Washing: Rinsing the resin to remove excess reagents and by-products. google.com

Coupling: Adding the next protected amino acid along with a coupling reagent to form the peptide bond. peptide.com

Washing: Another washing step to prepare for the next cycle. peptide.com

This cycle is repeated until the desired dipeptide sequence is complete. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed. peptide.com The use of excess reagents can drive the coupling reactions to completion, leading to high yields. peptide.com

Application of Protecting Group Chemistry in Dipeptide Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the formation of the correct peptide bond. peptide.com For the synthesis of N-L-Ornithyl-L-Aspartic Acid, both the α-amino groups and any reactive side chains must be temporarily blocked. peptide.com

Common Protecting Groups:

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Condition |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine solution peptide.com |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) peptide.com |

| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation peptide.com |

| Aspartic Acid Side Chain | tert-Butyl ester | OtBu | Trifluoroacetic acid (TFA) peptide.com |

| Ornithine Side Chain | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) peptide.com |

| Ornithine Side Chain | Alloc | Alloc | Palladium catalyst nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized dipeptide. creative-peptides.com Several factors can be adjusted to achieve the best results.

Key Parameters for Optimization:

Coupling Reagents: The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. Reagents like HATU, HCTU, and COMU are known for their high reactivity and ability to reduce side reactions. creative-peptides.com

Solvents: The solvent system can affect the solubility of reactants and the reaction rate. Dimethylformamide (DMF) is a common solvent in SPPS, but mixtures like DMSO/DMF may be used to prevent peptide aggregation. creative-peptides.com

Temperature and Time: Reaction times and temperatures can be fine-tuned to ensure complete coupling without promoting side reactions like racemization. creative-peptides.commdpi.com For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. mdpi.com

pH and Ionic Strength: In enzymatic synthesis, controlling the pH and ionic strength of the solution is critical for optimizing enzyme activity and selectivity. nih.gov

Stoichiometry: Using an excess of the acylating species can help drive the reaction to completion.

Deep learning models are also being developed to predict reaction yields and optimize synthesis parameters, which could lead to more efficient and reliable peptide synthesis in the future. acs.org

Enzymatic Synthesis of N-L-Ornithyl-L-Aspartic Acid

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. nih.govucl.ac.uk This approach utilizes enzymes as biocatalysts, which can operate under mild conditions and often exhibit high regio- and stereoselectivity. ucl.ac.uk

Identification and Characterization of Biocatalysts (e.g., Peptidases, Ligases)

The enzymatic synthesis of dipeptides like N-L-Ornithyl-L-Aspartic Acid can be catalyzed by enzymes such as peptidases and ligases.

Peptidases: Under specific conditions, the normal hydrolytic function of peptidases can be reversed to favor peptide bond formation. This is known as kinetically controlled synthesis. nih.gov Enzymes like chymotrypsin (B1334515) and papain have been studied for their ability to catalyze the synthesis of dipeptides. nih.gov Dipeptidyl peptidases (DPPs), which naturally cleave dipeptides from larger peptides, are also of interest. acs.orgmdpi.com The substrate specificity of these enzymes is a key factor; for example, some DPPs show a strong preference for proline at certain positions, but their activity with other amino acids is also being explored. acs.org

Ligases: Peptide ligases are enzymes that naturally form peptide bonds. The enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, for instance, catalyzes the addition of an amino group to fumaric acid, a reaction that forms a C-N bond similar to a peptide bond. rug.nl Studies have shown that this enzyme can accept various amino acids as substrates, including ornithine, with high conversion rates and excellent stereoselectivity. rug.nl

The characterization of these biocatalysts involves determining their optimal operating conditions (pH, temperature), substrate specificity, and stability. nih.govmdpi.com For example, a dipeptidyl peptidase III from Corallococcus sp. EGB was found to have optimal activity at 50 °C and pH 7.0. mdpi.com The identification and engineering of novel enzymes from various sources, including metagenomic libraries, continue to expand the toolbox for biocatalytic peptide synthesis. ucl.ac.uk

Directed Evolution and Enzyme Engineering for Enhanced Synthesis

The enzymatic synthesis of dipeptides from unprotected L-amino acids is primarily catalyzed by a class of enzymes known as L-amino acid ligases (Lals), which belong to the ATP-grasp superfamily. researchgate.net These enzymes join two amino acids together in an ATP-dependent reaction, producing the dipeptide, ADP, and inorganic phosphate (B84403). asm.org The development of efficient enzymatic routes for producing specific dipeptides like L-ornithyl-L-aspartate hinges on the discovery and engineering of Lals with suitable substrate specificity and catalytic efficiency.

One of the first and most studied Lals is YwfE (also known as BacD) from Bacillus subtilis. nih.govwikipedia.orgnih.gov YwfE is naturally involved in the biosynthesis of the antibiotic bacilysin. nih.govgenome.jp Crucially, it exhibits broad substrate specificity, capable of forming 111 different dipeptide combinations from 21 L-amino acids, making it a versatile starting point for enzyme engineering. asm.org While YwfE shows a preference for smaller, neutral amino acids (like glycine (B1666218) or alanine) at the N-terminal position and bulkier residues at the C-terminal position, its plasticity allows for the synthesis of a wide array of products. researchgate.netnih.gov

Directed evolution and site-directed mutagenesis have been successfully employed to alter the substrate specificity and improve the activity of Lals. These techniques provide a clear pathway for developing a biocatalyst tailored for L-Aspartic acid, N-L-ornithyl- synthesis.

Altering Substrate Specificity: Research has shown that specific residues in the enzyme's active site are key determinants of substrate recognition. In YwfE, the mutation of a single residue, Trp332, to alanine (B10760859) (W332A) altered the enzyme's N-terminal substrate preference, demonstrating that the active site can be rationally redesigned. nih.gov Similarly, studies on RizA, an Lal from B. subtilis that preferentially synthesizes dipeptides with an N-terminal arginine, have shown that mutagenesis can enhance product yields for various C-terminal partners, including aspartic acid. mdpi.com For instance, the T81F and S84F variants of RizA significantly improved the yield of Arg-Asp. mdpi.com These findings suggest that an Lal could be engineered to favor L-ornithine at the N-terminal position and L-aspartic acid at the C-terminal position.

Enzyme Discovery: Another strategy involves discovering new Lals with novel specificities. The TabS enzyme from Pseudomonas syringae showed the broadest substrate specificity of any known Lal, accepting 136 of 231 amino acid combinations and even accommodating unusual substrates like L-pipecolic acid. asm.org The plu1440 protein from Photorhabdus luminescens was identified as a novel Lal with a unique preference for L-asparagine at the N-terminus. nih.gov Such discoveries expand the toolbox of available biocatalysts that could be engineered for specific dipeptide production.

The table below summarizes key L-amino acid ligases and the implications of their engineering for dipeptide synthesis.

| Enzyme | Source Organism | Natural Function / Key Characteristics | Engineering Insights & Relevance |

| YwfE (BacD) | Bacillus subtilis | Bacilysin biosynthesis; broad substrate specificity (forms 111 dipeptide combinations). genome.jpasm.org | Point mutations (e.g., W332A) can alter N-terminal substrate preference, providing a template for rational design. nih.gov |

| RizA | Bacillus subtilis | High specificity for N-terminal arginine. researchgate.net | Mutants (T81F, S84F) show increased yields for Arg-Asp, proving that C-terminal specificity can be enhanced. mdpi.com |

| TabS | Pseudomonas syringae | Tabtoxin biosynthesis; extremely broad substrate specificity (136 combinations). asm.org | Demonstrates high potential for synthesizing diverse dipeptides, including those with non-standard amino acids. asm.org |

| plu1440 | Photorhabdus luminescens | Novel Lal identified by in silico analysis; prefers L-asparagine at the N-terminus. nih.gov | Highlights the potential of genome mining for discovering enzymes with unique and useful specificities. nih.gov |

Bioprocess Development and Optimization for Dipeptide Production

The large-scale, cost-effective production of a dipeptide like L-Aspartic acid, N-L-ornithyl- requires the development of an optimized bioprocess. This typically involves using a whole-cell or purified enzyme system and fine-tuning various parameters to maximize yield and productivity.

A common approach is to use a recombinant microbial host, such as Escherichia coli, to overexpress the desired L-amino acid ligase. asm.org Process optimization then focuses on several key areas:

Fermentation/Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on physical and chemical parameters. Optimization of factors such as pH, temperature, and substrate concentrations is crucial. For example, the optimal conditions for dipeptide synthesis using the TabS enzyme were found to be a pH of 9.0-9.5 and a temperature of 35°C. asm.org General fermentation optimization can also be applied as a GMO-free method to enhance metabolite synthesis by adjusting agitation speed and the composition of the culture medium (e.g., carbon and nitrogen sources). nih.gov

Cofactor Regeneration: L-amino acid ligases require ATP for their activity, which is hydrolyzed to ADP during the reaction. asm.org The high cost of ATP makes its stoichiometric addition impractical for large-scale industrial processes. asm.org A key bioprocess strategy is to implement an ATP regeneration system. A successful example is the coupled reaction system developed for producing arginyl dipeptides. asm.org In this system, the L-amino acid ligase (RizA) is combined with acetate (B1210297) kinase (AckA). AckA regenerates ATP from ADP using acetyl phosphate as an inexpensive phosphoryl donor. This approach dramatically increased the ATP efficiency by 176-fold, achieving a product titer of 5.9 g/L for Arg-Ser while minimizing the amount of costly ATP required. asm.org

Process Type: The choice between batch, fed-batch, or continuous processing can significantly impact productivity. Fed-batch cultivation is often preferred for amino acid and peptide production as it allows for control over substrate levels, preventing substrate inhibition and maintaining high cell densities. genome.jp

The table below outlines key parameters and strategies for optimizing the bioproduction of dipeptides.

| Parameter / Strategy | Description | Example / Finding |

| Enzyme Source | Recombinant overexpression in a host like E. coli. | The TabS and RizA enzymes were successfully overexpressed in E. coli for dipeptide synthesis studies. asm.orgasm.org |

| pH | Affects enzyme activity and stability. | Optimal pH for Leu-Leu synthesis by TabS was 9.0-9.5. asm.org |

| Temperature | Influences reaction rate and enzyme stability. | Optimal temperature for Leu-Leu synthesis by TabS was 35°C. asm.org |

| Substrate Concentration | Balances reaction rate against potential substrate inhibition. | Optimized conditions for Arg-Ser production used 30 mM arginine and 50 mM serine. asm.org |

| Cofactor Regeneration | In-situ regeneration of ATP to reduce process costs. | A coupled system using acetate kinase (AckA) regenerated ATP from acetyl phosphate, increasing ATP efficiency 176-fold. asm.org |

| Product Titer | The final concentration of the desired dipeptide. | The optimized RizA/AckA system produced up to 5.9 g/L of the dipeptide Arg-Ser. asm.org |

Derivatization for Enhanced Stability, Detection, or Specific Research Applications

Following synthesis, L-Aspartic acid, N-L-ornithyl- can be chemically modified or formulated to suit various downstream needs. Derivatization is employed to improve the compound's stability, enable sensitive detection in analytical methods, or create molecular tools for specific research questions.

Derivatization for Stability: The inherent stability of the dipeptide can be a concern, particularly in aqueous solutions or for pharmaceutical formulations. A common strategy involves formulating the compound with excipients. For instance, a stable injectable form of L-ornithine L-aspartate was developed by incorporating mannitol (B672) as a stabilizer and sodium metabisulfite (B1197395) as an antioxidant. google.com The stability of this formulation was further ensured by controlling the pH of the solution to between 6.2 and 7.0. google.com This approach prevents degradation and reduces the formation of impurities, which is critical for therapeutic applications.

Derivatization for Detection: Because amino acids and simple dipeptides often lack a strong chromophore, they are difficult to detect directly using common analytical techniques like UV-Vis spectrophotometry. Therefore, pre-column derivatization is a standard procedure for their analysis by High-Performance Liquid Chromatography (HPLC). Several reagents are widely used:

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines (like those in ornithine and aspartate) in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. sci-hub.sechemicalbook.com This allows for very sensitive fluorescence detection. sci-hub.se However, OPA derivatives, particularly of amino acids like ornithine, can be unstable, requiring careful control of reaction and injection times. chemicalbook.com

9-Fluorenylmethyl Chloroformate (FMOC): Unlike OPA, FMOC can react with both primary and secondary amines. It is often used in conjunction with OPA to analyze complex mixtures containing both types of amino acids. webmd.com

AccQ-Tag (AQC): The AccQ-Tag method uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Fluor reagent) to derivatize amino acids. This process yields stable, fluorescent derivatives that can be readily separated and quantified by reversed-phase HPLC. nih.gov

Derivatization for Research Applications: Chemical modification can be used to create specialized research tools. The functional groups of the dipeptide—the two primary amines of the ornithine residue and the two carboxyl groups of the aspartic acid residue—are potential sites for modification.

Carboxyl Group Modification: The carboxylic acid side chains of aspartic acid can be modified using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.gov This activates the carboxyl group, allowing it to react with nucleophiles like primary amines, thereby attaching labels, probes, or crosslinking agents. nih.gov

Amine Group Modification: The amine groups can be targeted by various reagents. For example, in research studying the mitochondrial ornithine/citrulline carrier, sulfhydryl (SH) reagents were used to modify the protein, which in turn affected its ability to transport ornithine. While this modifies the transporter and not the dipeptide itself, it illustrates how chemical modification related to the dipeptide's constituent amino acids is used to probe biological function.

The table below summarizes common derivatization approaches for L-Aspartic acid, N-L-ornithyl- and its constituent amino acids.

| Purpose | Method/Reagent | Target Functional Group | Outcome |

| Detection (HPLC) | o-Phthaldialdehyde (OPA) | Primary amines | Forms highly fluorescent isoindole derivatives for sensitive detection. sci-hub.se |

| Detection (HPLC) | 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and secondary amines | Forms stable, fluorescent derivatives. webmd.com |

| Detection (HPLC) | AccQ-Tag (AQC) | Primary and secondary amines | Creates stable, fluorescent derivatives for accurate quantification. nih.gov |

| Stability (Formulation) | Mannitol, pH control (6.2-7.0) | Entire molecule | Stabilizes the dipeptide in injectable solutions, preventing degradation. google.com |

| Research (Probing) | Carbodiimide (EDAC) + Nucleophile | Carboxyl groups (Aspartate) | Attaches labels or other molecules for functional studies. nih.gov |

Biological Occurrence and Metabolism in Non Human Systems

Endogenous Formation and Distribution in Microbial Systems

L-ornithine and L-aspartic acid are central molecules in the metabolism of a wide array of microbial species.

L-Ornithine in Microbial Systems:

L-ornithine is a key intermediate in the urea (B33335) cycle in some microorganisms and is crucial for the biosynthesis of polyamines like putrescine. In many bacteria, ornithine is synthesized from glutamate (B1630785) through a series of enzymatic reactions. guidechem.com The arginine deiminase (ADI) pathway, present in various bacteria, can also produce ornithine from arginine. This pathway is important for energy production in some anaerobic bacteria. frontiersin.org

Certain gut microbes, such as those from the Clostridium and Bacteroides genera, are known to be involved in ornithine metabolism. nih.gov For instance, research on the gut microbe Eggerthella lenta has highlighted the importance of arginine and its metabolites, including ornithine, in its metabolism. mdpi.com

L-Aspartic Acid in Microbial Systems:

L-aspartic acid is a ubiquitous amino acid in microorganisms, serving as a precursor for the synthesis of other amino acids, including lysine, threonine, methionine, and isoleucine. guidechem.comresearchgate.net It is also a key component in the biosynthesis of purines and pyrimidines. The industrial production of L-aspartic acid often utilizes enzymatic conversion by microbial enzymes, such as L-aspartate ammonia-lyase from bacteria like Escherichia coli.

Anaerobic bacteria can utilize aspartate for the synthesis of acetate (B1210297), a short-chain fatty acid. nih.gov The transport of aspartate across microbial cell membranes is facilitated by specific transporter proteins. researchgate.net

Biosynthetic Precursors and Pathways in Plants and Non-Human Organisms

L-Ornithine Biosynthesis:

In plants, L-ornithine is primarily synthesized from glutamate via the acetylation of glutamate, followed by a series of reactions to form N-acetylornithine, which is then deacetylated to yield ornithine. Ornithine serves as a crucial precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and alkaloids. The accumulation of ornithine has been observed in some plants under stress conditions, where it can be catabolized to fuel the Krebs cycle.

L-Aspartic Acid Biosynthesis:

L-aspartic acid is synthesized in plants through the transamination of oxaloacetate, an intermediate of the citric acid cycle. It is a central metabolite in the aspartate family of amino acids, which includes the essential amino acids lysine, threonine, methionine, and isoleucine. guidechem.comresearchgate.net The biosynthesis of these amino acids is a well-studied pathway in plants and is crucial for their growth and development.

Enzymatic Hydrolysis and Degradation Pathways in Preclinical Models

While specific data on the enzymatic hydrolysis of the dipeptide L-Aspartic acid, N-L-ornithyl- is not available, the degradation of its constituent amino acids is well-characterized in preclinical models.

L-Ornithine Degradation:

In animal models, L-ornithine is a key component of the urea cycle, where it is converted to citrulline. researchgate.net Ornithine can also be decarboxylated by ornithine decarboxylase to form putrescine, the precursor for polyamines. Furthermore, ornithine can be transaminated to form glutamate-γ-semialdehyde. researchgate.net Studies in mouse models of non-alcoholic steatohepatitis (NASH) have investigated the effects of L-ornithine L-aspartate on ammonia (B1221849) metabolism and muscle alterations.

L-Aspartic Acid Degradation:

L-aspartic acid is readily metabolized in preclinical models. It can be converted to oxaloacetate via transamination, feeding into the citric acid cycle for energy production. It also serves as a nitrogen donor in the urea cycle and is a precursor for the synthesis of asparagine. Studies in rats have shown that orally administered L-aspartate is largely metabolized in the intestine. The degradation of aspartate residues in proteins, leading to the formation of isoaspartate, is a known non-enzymatic process that can affect protein structure and function.

Transport Mechanisms Across Biological Membranes in Non-Human Cells/Organisms

The transport of L-ornithine and L-aspartic acid across cellular membranes is mediated by specific transporter proteins.

L-Ornithine Transport:

In animal cells, the transport of cationic amino acids like L-ornithine is carried out by several transporter systems, including system y+. The mitochondrial ornithine transporter is crucial for the function of the urea cycle. In plants, mitochondrial carriers for ornithine have also been identified.

L-Aspartic Acid Transport:

The transport of L-aspartic acid, an anionic amino acid, is mediated by excitatory amino acid transporters (EAATs) in mammalian cells. These transporters are responsible for the uptake of aspartate and glutamate into cells. In the intestine of animal models, specific transporters are responsible for the absorption of dietary aspartate. researchgate.net In plants, transporters for aspartate are involved in its movement between different cellular compartments and tissues.

Analytical Method Development for Quantification and Purity Assessment

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone for the separation and quantification of L-Aspartic acid, N-L-ornithyl-. The polar nature of this dipeptide necessitates specific chromatographic approaches to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and peptides. For L-Aspartic acid, N-L-ornithyl-, reversed-phase ion-pair HPLC methods are often employed to handle its polar nature. researchgate.netnih.gov The hyphenation of HPLC with various detectors enhances its analytical power. thermofisher.com

Ultraviolet (UV) Detection: Due to the lack of a strong chromophore in the dipeptide structure, direct UV detection is typically performed at low wavelengths, such as 205 nm or 210 nm. google.com To improve sensitivity and specificity, pre-column derivatization with a chiral reagent like N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) can be utilized, allowing for detection at higher wavelengths (e.g., 340 nm). nih.gov A developed HPLC-UV method for L-ornithine L-aspartate utilized a PDA detector set at 225 nm. researchgate.net

Charged Aerosol Detection (CAD): As a universal detector, CAD is particularly advantageous for analyzing compounds like L-Aspartic acid, N-L-ornithyl- that lack a UV chromophore. thermofisher.com Its response is independent of the analyte's optical properties, making it a robust option for impurity profiling and quantification. researchgate.netnih.gov The combination of UV and CAD detection can provide comprehensive analysis, detecting both chromophoric and non-chromophoric impurities in a single run. researchgate.netthermofisher.com Studies have shown CAD to be significantly more sensitive than evaporative light scattering detectors (ELSD) for similar analytes. researchgate.net

Fluorescence Detection: This modality offers high sensitivity but typically requires pre- or post-column derivatization to attach a fluorescent tag to the dipeptide. While adding complexity to the method, this approach is common for trace-level analysis of amino acids and peptides. thermofisher.com

| Parameter | HPLC-UV | HPLC-CAD | HPLC-Fluorescence |

| Principle | Measures absorbance of UV light by the analyte. | Nebulizes eluent, charges particles, and measures the charge. | Measures fluorescence emitted by the analyte after excitation. |

| Applicability | Suitable for compounds with chromophores. Low wavelength (~205 nm) required for underivatized dipeptide. google.com | Universal detection for non-volatile analytes; ideal for compounds without chromophores. thermofisher.com | Highly sensitive for fluorescent compounds or those derivatized with a fluorophore. |

| Derivatization | Optional; used to enhance sensitivity and selectivity. nih.gov | Not required. | Generally required for non-fluorescent analytes. thermofisher.com |

| Sensitivity | Moderate. | High. | Very High. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since L-Aspartic acid, N-L-ornithyl- is a non-volatile dipeptide, derivatization is a mandatory step to convert it into a volatile form suitable for GC analysis. This typically involves esterification of the carboxyl groups followed by acylation of the amino groups. This approach has been successfully applied to the analysis of its constituent amino acids and other related acidic compounds. nih.govnih.gov A simple and sensitive GC method was developed for the determination of related compounds like N-acetyl-L-aspartic acid. nih.gov

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an excellent alternative to HPLC for the analysis of charged molecules like dipeptides. nih.gov A rapid CE method has been validated for the determination of L-ornithine and L-aspartic acid in human plasma. nih.govresearchgate.net This method uses an uncoated silica (B1680970) capillary and UV detection at 200 nm, achieving a total analysis time of 8.0 minutes without extensive sample preparation or derivatization. nih.govresearchgate.net The method has been successfully applied to quantitative determination in human plasma, proving useful for clinical and bioavailability studies. nih.gov

Table: Validation Parameters for CE Analysis of L-Ornithine and L-Aspartic Acid nih.gov

| Parameter | L-Aspartic Acid | L-Ornithine |

| Linearity Range | 10-280 µg/mL | 20-280 µg/mL |

| Correlation Coefficient (r) | 0.999 | 0.999 |

| Analysis Time | < 8.0 min | < 8.0 min |

| Detection Wavelength | 200 nm | 200 nm |

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and specific quantification of peptides in complex biological matrices like plasma and cell media. chem-agilent.comnih.gov This technique avoids the need for derivatization, simplifying sample preparation. chem-agilent.comrestek.com

For the analysis of L-Aspartic acid, N-L-ornithyl-, separation is often achieved using hydrophilic interaction chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. nih.govnih.gov Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity. nih.gov The use of stable-isotope-labeled internal standards is critical to ensure accuracy and correct for matrix effects. nih.gov Validated LC-MS/MS methods demonstrate excellent linearity, accuracy, reproducibility, and precision. chem-agilent.comnih.gov

Table: Performance of a Validated LC-MS/MS Method for Related Amino Acids chem-agilent.com

| Analyte | Accuracy (%) | Reproducibility (%RSD, n=3) | Precision (%RSD, n=9) |

| Asparagine | 98.6 – 102.6 | 0.03 – 4.07 | 1.53 |

| Aspartic Acid | 94.1 – 103.6 | 0.09 – 3.90 | 2.82 |

| Glutamine | 94.7 – 105.2 | 0.23 – 5.42 | 4.59 |

| Glutamic Acid | 98.3 – 101.1 | 0.13 – 0.75 | 1.08 |

Spectrophotometric Assays for Dipeptide Detection

Spectrophotometric assays provide a convenient and rapid method for the detection and kinetic studies of dipeptides. nih.gov These methods can be designed in several ways:

Coupled Enzymatic Assays: A continuous assay can be developed where the dipeptide is first acted upon by one enzyme. The product of this reaction then becomes a substrate for a second enzyme, which generates a chromogenic product that can be monitored spectrophotometrically. nih.gov

Chromogenic Peptide Mimetics: Specially designed peptide mimetics can be used where, upon transport or enzymatic action, a chromophore is released and can be directly measured. nih.gov

Infrared (IR) Spectroscopy: The concentration of peptides can be determined using IR spectroscopy by measuring the intensity of the Amide I band, which corresponds to the C=O stretching vibration of the peptide bond. merckmillipore.com This method is universal and does not require sample manipulation. merckmillipore.com

Fluorescence-Based Assays: The intrinsic fluorescence of tryptophan residues can be used for the direct and sensitive quantification of proteins and peptides. acs.org For dipeptides lacking tryptophan, specific fluorescent assays have been developed that are optimized for sensitivity and reproducibility. thermofisher.com

Impurity Profiling and Related Substances Analysis in Pharmaceutical or Biological Matrices

Identifying and quantifying impurities is a critical aspect of quality control for pharmaceutical substances. For L-Aspartic acid, N-L-ornithyl-, which is often produced as a stable salt of L-ornithine and L-aspartic acid, potential impurities can arise from the starting materials, synthesis by-products, or degradation. google.comgoogle.com

A primary impurity associated with ornithine is its lactam, formed through self-polymerization in solution. google.com HPLC methods have been specifically developed to separate L-ornithine, L-aspartic acid, and the ornithyl amine lactam impurity. google.com One patented method uses a C18 column with a mobile phase consisting of potassium dihydrogen phosphate (B84403) and acetonitrile, with UV detection at 205 nm. google.com

The hyphenated HPLC-UV-CAD technique is a powerful tool for comprehensive impurity profiling. researchgate.netnih.gov It allows for the simultaneous detection of a wide range of potential impurities, including related amino acids (e.g., asparagine, alanine (B10760859), glutamic acid) and organic acids (e.g., malic acid, fumaric acid), in a single chromatographic run. thermofisher.com These methods can be validated according to ICH guidelines to assess specificity, linearity, accuracy, and precision. researchgate.netnih.gov

Table: Common Analytical Techniques for Impurity Profiling of L-Ornithine L-Aspartate and its Components

| Technique | Impurities Detected | Sample Matrix | Reference |

| HPLC-UV | Ornithyl amine (lactam) | Bulk drug, injections, granules | google.com |

| HPLC-UV-CAD | Asparagine, alanine, glutamic acid, malic acid, fumaric acid | Bulk L-aspartic acid | researchgate.netthermofisher.com |

| HPLC-UV | Fumaric acid, arginine, urea (B33335), succinic acid, malic acid, lactams | Ornithine aspartate raw material | google.com |

| RP-HPLC-PDA | Related substances from forced degradation | Bulk L-ornithine L-aspartate | researchgate.net |

Exploration of Biological Roles and Mechanisms Preclinical and in Vitro

Role as an Enzyme Substrate or Inhibitor in Non-Human Enzymatic Systems

In non-human enzymatic systems, the components of L-Ornithine L-Aspartate function as both substrates and activators for key enzymes, particularly those involved in amino acid metabolism and detoxification pathways.

Enzyme Activation: L-ornithine acts as an activator of carbamoyl phosphate (B84403) synthetase I (CPS I), a critical mitochondrial enzyme in the urea (B33335) cycle. researchgate.net Studies in cirrhotic rats have demonstrated that treatment with L-Ornithine L-Aspartate led to a significant increase in the activities of CPS I and arginase by 30% and 40%, respectively, helping to normalize their function. nih.gov Arginase is the final enzyme of the urea cycle, which hydrolyzes arginine to produce urea and ornithine.

Enzyme Substrate: L-aspartic acid is a specific substrate for several enzymes. Aspartokinase, for instance, catalyzes the activation of the β-carboxyl group of aspartate, which is the initial step in the biosynthetic pathway for lysine, methionine, threonine, and isoleucine in microorganisms and plants. nih.gov Additionally, L-aspartic acid is a substrate for aspartate ammonia-lyase (AAL), an enzyme found in various microorganisms that catalyzes the reversible deamination of L-aspartic acid to fumaric acid and ammonia (B1221849). mdpi.com

Enzyme Inhibition: While L-ornithine and L-aspartate are primarily studied as substrates or activators, related molecules have been investigated as enzyme inhibitors. For example, 4-aminohex-5-ynoic acid and gabaculine, which are analogs of 4-aminobutyrate, have been shown to be enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase in the brain and liver of animal models. nih.gov Furthermore, novel derivatives of N-cinnamoyl-L-aspartic acid have been synthesized and shown to have inhibitory activity against aminopeptidase N. nih.gov

| Component | Enzyme | Role | System/Model | Observed Effect | Reference |

|---|---|---|---|---|---|

| L-Ornithine | Carbamoyl Phosphate Synthetase I (CPS I) | Activator | Livers of cirrhotic rats | Activity increased by 30% | nih.gov |

| L-Ornithine | Arginase | Activator/Product Precursor | Livers of cirrhotic rats | Activity increased by 40% | nih.gov |

| L-Aspartic Acid | Aspartokinase | Substrate | Methanococcus jannaschii (microorganism) | Phosphoryl group acceptor for amino acid biosynthesis | nih.gov |

| L-Aspartic Acid | Aspartate Ammonia-Lyase (AAL) | Substrate | Lactobacillus paracasei (microorganism) | Catalyzes deamination to fumaric acid | mdpi.com |

Investigation of Receptor Binding or Ligand Activity in Non-Human Cellular Models

Direct receptor binding studies for the dipeptide L-Aspartic acid, N-L-ornithyl- are limited in preclinical literature. Research has more commonly focused on the individual amino acid components. L-aspartic acid, as a structural analog of the neurotransmitter glutamate (B1630785), is known to interact with excitatory amino acid receptors, though this is outside the scope of non-human cellular models presented here.

In a virology context, the amino acid L-aspartic acid plays a crucial structural role in receptor interactions. For instance, in human influenza A(H3N2) viruses, the substitution of aspartic acid at position 151 in the neuraminidase (NA) enzyme was found to alter its specificity, allowing it to bind to receptors that were otherwise resistant to enzymatic cleavage. nih.gov This highlights the importance of the aspartic acid residue in modulating the interaction between the viral protein and its cellular receptor. nih.gov

Influence on Metabolic Pathways in Cultured Cells or Animal Models (e.g., ammonia detoxification mechanisms without human clinical focus)

L-Ornithine L-Aspartate significantly influences metabolic pathways, most notably the urea cycle for ammonia detoxification, in various animal models and cell cultures.

In a rat model of CCl4-induced cirrhosis, administration of L-Ornithine L-Aspartate enhanced ammonia detoxification. nih.gov This treatment led to a significant decrease in plasma ammonia levels and a corresponding increase in plasma urea. nih.gov The underlying mechanism involves providing both L-ornithine and L-aspartate as substrates for the urea cycle. L-ornithine serves as an intermediary in the cycle, while L-aspartate is a source of the second nitrogen atom incorporated into urea. nih.gov In cultured hepatocytes from these treated rats, urea production was significantly higher compared to controls, confirming the direct effect on liver cell metabolism. nih.gov

Studies using guinea pig brain cortical tissue slices showed that the components of LOLA have distinct effects on energy metabolism. L-ornithine produced "sedative" effects, likely through its conversion to GABA via the ornithine aminotransferase pathway, whereas L-aspartate showed concentration-dependent excitatory effects. nih.govleitir.is When applied together as LOLA, the metabolic outcome was a concentration-dependent mix of these two opposing effects. nih.govleitir.is

In a mouse model of non-alcoholic steatohepatitis (NASH), LOLA was investigated for its potential to boost the urea cycle and decrease hyperammonemia. nih.gov While the primary goal was to assess its impact on liver disease, the study was predicated on the compound's known role in ammonia metabolism. nih.gov

| Model | Metabolic Pathway | Key Findings | Reference |

|---|---|---|---|

| Cirrhotic Rats (CCl4-induced) | Urea Cycle / Ammonia Detoxification | Significantly decreased plasma ammonia and increased plasma urea. | nih.gov |

| Cultured Rat Hepatocytes | Urea Synthesis | Significantly more urea produced in cells from the LOLA-treated group. | nih.gov |

| Guinea Pig Brain Slices | Brain Energy Metabolism | L-ornithine had sedative effects (GABA pathway), L-aspartate had excitatory effects. | nih.govleitir.is |

| Mice (intraperitoneal injection) | Systemic Metabolism | Increased kidney levels of aspartate after LOLA injection. | nih.govleitir.is |

Interactions with Other Biomolecules in Model Systems

The interactions of L-ornithine and L-aspartate with other biomolecules are fundamental to their biological function, particularly in the context of enzyme active sites and protein structure.

At a molecular level, the binding of L-aspartic acid in the active site of aspartokinase from Methanococcus jannaschii has been structurally characterized. The α-carboxyl group of L-aspartate forms a bidentate interaction with an arginine residue (Arg207) and hydrogen bonds with threonine (Thr46) and glycine (B1666218) (Gly206). nih.gov Its α-amino group interacts with glutamic acid (Glu130), and the β-carboxyl group forms hydrogen bonds with two serine residues (Ser210 and Ser40). nih.gov These precise interactions ensure the correct orientation of the substrate for catalysis.

In a broader context, the side chains of aspartate residues in proteins frequently participate in hydrogen bonding, forming structural motifs that are important for protein folding and stability. usbio.net

Synthetic peptides incorporating ornithine and aspartic acid have been used to study cellular interactions. Terpolymers containing an Asp-Gly-Orn sequence (analogous to the Arg-Gly-Asp, or RGD, cell adhesion sequence) were synthesized and evaluated for their interaction with neuronal cells. nih.govresearchgate.net These studies found that neuronal cells displayed enhanced adhesion and process formation when plated in the presence of these terpolymers, demonstrating a direct interaction with cellular components that mediate adhesion. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies involving L-ornithine and L-aspartate have been conducted to develop novel enzyme inhibitors. These studies typically modify the original amino acid structure to enhance potency and selectivity.

One study synthesized a library of tripeptidomimics based on Ornithyl-Proline (Orn-Pro) and Lysyl-Proline (Lys-Pro) to screen for inhibitors of angiotensin-converting enzyme (ACE). nih.gov The SAR analysis indicated that the shorter C3 side chain of ornithine at a specific position (P1') was better suited for ACE inhibition compared to the longer C4 side chain of lysine. nih.gov This demonstrates how the specific side-chain structure of ornithine contributes to its biological activity in a modified context.

Another SAR study focused on derivatives of N-cinnamoyl-L-aspartic acid designed as inhibitors of aminopeptidase N. nih.gov By synthesizing a series of related compounds and assaying their inhibitory activities, researchers identified a lead compound with an IC50 of 11.1 µM, providing a basis for future drug design. nih.gov

Future Research Directions and Advanced Methodologies

Development of Novel Biocatalytic Systems for Sustainable Production

The efficient and sustainable synthesis of N-substituted L-aspartic acids is a critical area of research, with biocatalysis offering an environmentally friendly alternative to traditional chemical methods. Future research will likely focus on harnessing and engineering enzymes for the production of L-Aspartic acid, N-L-ornithyl-.

Detailed research has demonstrated the potential of C-N lyases, such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase and engineered variants of methylaspartate ammonia (B1221849) lyase, in catalyzing the asymmetric addition of various amines to fumarate. researchgate.netrsc.org These enzymes exhibit broad substrate scope and excellent enantioselectivity, making them ideal candidates for development. researchgate.netrsc.org Future work could involve:

Enzyme Discovery and Engineering: Screening novel microbial sources for C-N lyases with inherent activity towards L-ornithine as the amine substrate. Protein engineering and directed evolution could then be employed to enhance catalytic efficiency, stability, and specificity for the synthesis of the target dipeptide.

Whole-Cell Biocatalysis: Developing engineered microbial strains, such as Corynebacterium glutamicum, which is already optimized for L-ornithine production, to serve as whole-cell biocatalysts. researchgate.net This approach would integrate the synthesis of the L-ornithine precursor with the final enzymatic ligation step, creating a streamlined and cost-effective production pathway.

Process Optimization: Investigating optimal reaction conditions, including substrate feeding strategies, pH, and temperature, to maximize product yield and minimize by-product formation.

Table 1: Examples of Biocatalytic Systems for N-Substituted Aspartic Acid Synthesis

| Enzyme System | Substrates | Product Type | Key Findings |

|---|---|---|---|

| Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Fumarate, Arylalkylamines | N-arylalkyl-substituted L-aspartic acids | Broad amine substrate scope, excellent enantiopurity (>99% ee), and good isolated yields (up to 79%). rsc.org |

Application of Multi-Omics Approaches for Discovery of New Biological Roles

To elucidate the currently unknown biological roles of L-Aspartic acid, N-L-ornithyl-, integrated multi-omics approaches are indispensable. These technologies can provide a holistic view of the molecular changes induced by the compound in biological systems. nih.gov

Metabolomics: Untargeted and targeted metabolomic analyses can identify and quantify the metabolic fate of the dipeptide and its downstream effects on cellular pathways. Studies on the related compound L-ornithine-L-aspartate (LOLA) have already shown its capacity to alter the serum, urine, and stool metabolome in patients with cirrhosis, highlighting the power of this approach. mdpi.com Similar studies could reveal if the dipeptide is metabolized differently than its constituent amino acids and what unique metabolic signatures it produces.

Transcriptomics: RNA-sequencing can reveal changes in gene expression in response to treatment with the dipeptide. This can help identify signaling pathways and cellular processes modulated by the compound. For instance, multi-omics analyses in cancer research have successfully identified key enzymes like ornithine decarboxylase as crucial players in drug resistance by linking transcriptomic and metabolomic data. nih.gov

Proteomics: Analyzing the proteome would provide insight into changes in protein abundance and post-translational modifications, offering a direct link between gene expression changes and functional outcomes.

Microbiomics: Given that orally administered compounds interact with the gut microbiota, studying the impact of L-Aspartic acid, N-L-ornithyl- on the composition and function of the gut microbiome is crucial. LOLA administration has been associated with a higher abundance of potentially beneficial bacteria like Flavonifractor and Oscillospira, suggesting a role in modulating the gut ecosystem. mdpi.com

Table 2: Potential Multi-Omics Applications for L-Aspartic acid, N-L-ornithyl- Research

| Omics Approach | Research Question | Potential Discovery |

|---|---|---|

| Metabolomics | How is the dipeptide absorbed, distributed, and metabolized? | Identification of unique metabolic pathways and biomarkers of exposure. |

| Transcriptomics | Which genes and signaling pathways are modulated by the compound? | Discovery of novel mechanisms of action and potential therapeutic targets. |

| Proteomics | What are the functional consequences of altered gene expression? | Understanding the compound's impact on protein networks and cellular machinery. |

| Microbiomics | Does the dipeptide alter the gut microbial community? | Revealing potential prebiotic effects or interactions with gut bacteria. |

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational modeling offers a powerful, predictive framework to accelerate research into L-Aspartic acid, N-L-ornithyl-. These in silico methods can guide experimental work by predicting molecular interactions and potential biological activities.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the dipeptide with various protein targets. Potential targets could include amino acid transporters, enzymes involved in the urea (B33335) cycle like ornithine transcarbamylase, or other proteins where L-ornithine or L-aspartic acid act as substrates or regulators. drugbank.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dipeptide in a biological environment, such as its interaction with a cell membrane or the active site of an enzyme. This can provide insights into its stability, conformational changes, and the thermodynamics of binding.

Quantitative Structure-Activity Relationship (QSAR): If a library of related dipeptides is synthesized and tested, QSAR models can be developed to correlate their chemical structures with their biological activities. This can guide the design of new, more potent, or specific analogues.

Systems Biology Modeling: Integrating data from multi-omics studies into computational models of metabolic networks can help predict the systemic effects of the dipeptide and identify key nodes in pathways that it influences.

Exploration of Targeted Delivery Systems in Preclinical Research

To enhance the therapeutic potential and control the biodistribution of L-Aspartic acid, N-L-ornithyl-, the development of targeted delivery systems is a promising avenue for preclinical research. Precise delivery can increase efficacy at the target site while minimizing potential off-target effects. thno.org

Lipid Nanoparticles (LNPs): LNPs are a clinically validated platform for delivering therapeutic cargo. thno.orgnih.gov The dipeptide could be encapsulated within LNPs to improve its solubility, protect it from degradation, and facilitate cellular uptake. Research into LNP systems for delivering mRNA that codes for the ornithine transcarbamylase enzyme demonstrates the feasibility of targeting liver hepatocytes, a key site for ornithine and aspartate metabolism. nih.gov

Polymer-Based Nanocarriers: Biodegradable polymers can be formulated into nanoparticles or micelles to carry the dipeptide. These systems can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules like N-acetylgalactosamine) to direct them to specific cell types or tissues, such as the liver. thno.org

Prodrug Strategies: The dipeptide could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where a specific enzyme would cleave the modifying group to release the active compound.

Table 3: Potential Targeted Delivery Systems for Preclinical Investigation

| Delivery System | Targeting Mechanism | Potential Application |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Passive accumulation in the liver (EPR effect); active targeting with ligands. | Treatment of liver-centric metabolic disorders like hepatic encephalopathy or urea cycle disorders. nih.govnih.gov |

| Polymer Micelles | Functionalization with cell-specific ligands (e.g., GalNAc for hepatocytes). | High-precision delivery to specific liver cells to modulate metabolic functions. thno.org |

| Exosomes | Natural cell-to-cell communication vesicles with inherent targeting capabilities. | Delivery to specific tissues based on the surface proteins of the parent cell. |

Investigation of Environmental and Ecological Roles

The roles of free amino acids in ecosystems, particularly in soil microbiology and plant-microbe interactions, are well-established. However, the specific functions of dipeptides like L-Aspartic acid, N-L-ornithyl- in these environments are unknown and represent a novel research frontier.

Role in the Rhizosphere: Future studies could investigate whether this dipeptide is naturally secreted by plant roots or soil microbes. It could potentially serve as a specialized nitrogen and carbon source for specific microbial populations, act as a signaling molecule influencing microbial gene expression, or function as a chelator for micronutrients, affecting their availability to plants.

Biogeochemical Cycling: Research could explore the contribution of such dipeptides to nitrogen cycling in soil. Determining their degradation rates and pathways by soil microbial communities would provide insight into their stability and role as a nitrogen reservoir.

Plant-Growth Promotion: Investigations could assess whether the dipeptide can be taken up by plants and whether it has any direct effects on plant growth, development, or stress responses. It may influence root architecture or modulate the plant's immune system. Techniques like stable isotope labeling could be used to trace the uptake and translocation of the dipeptide within the plant-soil system.

Q & A

Basic: What are the established synthetic routes for L-Aspartic acid, N-L-ornithyl-?

Methodological Answer:

L-Aspartic acid derivatives, including N-L-ornithyl conjugates, are typically synthesized via peptide coupling reactions. A common approach involves:

- Chemical Synthesis : Use of carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxyl group of L-aspartic acid for coupling with the amine group of L-ornithine. Solvent choice (e.g., DMF or DMSO) and reaction pH (optimized near 6.5–7.0) are critical for yield .

- Enzymatic Methods : Aspartate-specific ligases or transaminases can catalyze bond formation under mild conditions, reducing racemization risks. For example, ATP-dependent enzymes like asparagine synthetase analogs may facilitate conjugation .

- Purification : Post-synthesis, reverse-phase HPLC or ion-exchange chromatography is used to isolate the product. Characterization via NMR (e.g., , ) and mass spectrometry confirms structural integrity .

Advanced: How can computational methods elucidate the molecular interactions of L-Aspartic acid, N-L-ornithyl- in biological systems?

Methodological Answer:

Computational studies leverage quantum mechanics (QM) and molecular dynamics (MD) to predict binding affinities and conformational stability:

- QM Approaches : Hartree-Fock (HF) and MP2 theory with basis sets (e.g., 6-31G*) model electronic interactions in vacuum or solvent (e.g., water). For example, HF/6-31G* calculations reveal charge distribution on aspartyl carboxyl groups, critical for metal ion chelation .

- Fragmentation Strategies : Divide large systems (e.g., peptide complexes) into subsystems. Calculate parameters (e.g., dipole moments, polarizabilities) for individual fragments, then integrate via embedding techniques to predict global behavior .

- MD Simulations : Force fields (e.g., AMBER) simulate ligand-receptor dynamics (e.g., binding to NMDA receptors). Trajectory analysis identifies key hydrogen bonds and salt bridges stabilizing interactions .

Basic: What analytical techniques are recommended for characterizing the purity and structure of L-Aspartic acid, N-L-ornithyl-?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in water/acetonitrile gradient) resolves impurities. Retention times are compared to standards .

- Spectroscopy :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen atmosphere .

Advanced: How can researchers resolve contradictions in adsorption data of L-Aspartic acid derivatives on mineral surfaces?

Methodological Answer:

Conflicting adsorption results (e.g., pH-dependent affinity variations) require systematic experimental design:

- Variable Control :

- pH : Test adsorption from pH 2–10 (e.g., Na-montmorillonite shows maximal adsorption at pH 4–5 due to carboxylate-clay cation interactions) .

- Ionic Strength : Adjust NaCl concentration (0.01–1.0 M) to screen electrostatic effects.

- Analytical Validation : Use UV-Vis spectroscopy (λ ~210 nm) or HPLC to quantify unbound aspartic acid post-adsorption. Desorption studies (e.g., KOH treatment for 60 min) confirm reversibility .

- Surface Characterization : FTIR (e.g., shifts in COO stretching at 1580 cm) and XRD (changes in d-spacing) validate binding mechanisms .

Basic: What is the metabolic role of L-Aspartic acid, N-L-ornithyl- in biological systems?

Methodological Answer:

- Urea Cycle : L-Ornithine, a component, participates in converting ammonia to urea. Conjugation with aspartic acid may modulate ornithine transcarbamylase activity, affecting cycle flux .

- Neurotransmitter Regulation : Aspartate acts as an excitatory neurotransmitter. N-L-ornithyl derivatives could influence NMDA receptor kinetics by mimicking endogenous ligands .

- Nucleotide Synthesis : Aspartate contributes to purine/pyrimidine biosynthesis. Conjugation may alter substrate availability for enzymes like adenylosuccinate synthase .

Advanced: What experimental designs optimize stability studies of L-Aspartic acid, N-L-ornithyl- under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.